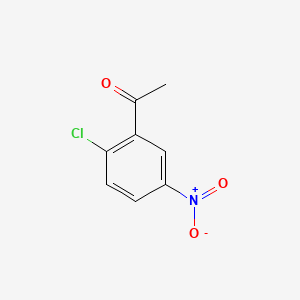

2'-Chloro-5'-nitroacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-5-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXVQYABDFYOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177658 | |

| Record name | 1-(2-Chloro-5-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23082-50-0 | |

| Record name | 2′-Chloro-5′-nitroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23082-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-5-nitrophenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023082500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chloro-5-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloro-5-nitrophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 2 Chloro 5 Nitroacetophenone

Reduction Reactions of the Nitro Group

The nitro group of 2'-Chloro-5'-nitroacetophenone is readily susceptible to reduction, a common transformation in the synthesis of more complex molecules. This reduction can be achieved through several methods, leading primarily to the corresponding amino derivative.

Catalytic Hydrogenation to Amino Derivatives

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. commonorganicchemistry.com For this compound, this process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. commonorganicchemistry.comresearchgate.net This reaction selectively reduces the nitro group to an amine, yielding 2'-chloro-5'-aminoacetophenone. google.com The general transformation is depicted below:

Reaction Scheme: Catalytic Hydrogenation

This compound + H₂ (gas) --(Pd/C catalyst)--> 2'-Chloro-5'-aminoacetophenone

While effective, a potential drawback of using Pd/C is its ability to react with other functional groups. commonorganicchemistry.com In the case of halogenated nitroarenes, dehalogenation can be a competing side reaction. commonorganicchemistry.com To mitigate this, Raney nickel is often used as an alternative catalyst as it is less likely to cause dehalogenation of aromatic chlorides. commonorganicchemistry.com

Alternative Reduction Pathways

Besides catalytic hydrogenation, several other reagents can effectively reduce the nitro group of this compound. These methods offer alternatives when catalytic hydrogenation is not suitable or to achieve different selectivity.

Metal-Acid Systems: A classic method for nitro group reduction involves the use of a metal in an acidic medium. scispace.com Reagents like iron (Fe) or zinc (Zn) in the presence of an acid such as acetic acid or hydrochloric acid (HCl) can be used. commonorganicchemistry.comresearchgate.net Tin(II) chloride (SnCl₂) in an acidic environment is another mild and effective option for reducing nitro groups to amines, often in the presence of other reducible functionalities. commonorganicchemistry.comreddit.com The reduction of a related compound, 2'-benzyloxy-5'-nitroacetophenone, to its amino derivative has been successfully achieved using stannous chloride. biointerfaceresearch.com

Sodium Dithionite (B78146): Sodium dithionite (Na₂S₂O₄) provides a valuable alternative for nitro group reduction, particularly when acidic or hydrogenation conditions are incompatible with other functional groups on the substrate. commonorganicchemistry.commdpi.com It has been utilized in the reduction of 2-nitrobenzenesulfonamides in a one-pot reaction. nih.gov A method for reducing 2-chloro-5-nitro-1,4-dimethoxy benzene (B151609) using sodium hydrosulfite (a common name for sodium dithionite) has also been documented. google.com

Other Reducing Agents: A variety of other reducing agents have been shown to be effective for nitroarenes, including sodium sulfide (B99878) (Na₂S), which can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a potent reducing agent but typically yields azo products from aromatic nitro compounds. commonorganicchemistry.com

The choice of reducing agent often depends on the desired selectivity and the presence of other functional groups in the molecule.

Substitution Reactions Involving Acetophenone (B1666503) Moiety

The acetophenone portion of this compound, particularly the chlorinated aromatic ring, is a key site for substitution reactions.

Nucleophilic Substitution at Halogenated Position

The chlorine atom on the aromatic ring of this compound can be replaced by various nucleophiles through nucleophilic aromatic substitution. smolecule.com The presence of the electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. This allows for the introduction of a range of functional groups, such as amines or thiols, by displacing the chloride ion.

Electrophilic Aromatic Substitution Directivity

The existing substituents on the benzene ring of this compound dictate the position of any further electrophilic aromatic substitution reactions. Both the acetyl group (-COCH₃) and the nitro group (-NO₂) are electron-withdrawing and act as meta-directors. mnstate.eduwou.edu The chloro group (-Cl), while deactivating the ring towards electrophilic attack, is an ortho-, para-director. wou.edulibretexts.org

The directing effects of these groups are a consequence of their influence on the stability of the carbocation intermediate formed during the reaction. mnstate.edufiveable.me Electron-withdrawing groups destabilize the intermediate, slowing down the reaction, and direct incoming electrophiles to the meta position. mnstate.edu Conversely, electron-donating groups would activate the ring and direct to the ortho and para positions. fiveable.me Given the presence of two strong meta-directing groups, any further electrophilic substitution on this compound would be directed to the positions meta to both the acetyl and nitro groups.

Oxidation Reactions of Carbonyl and Aromatic Ring Functionalities

The carbonyl group and the aromatic ring of this compound can undergo oxidation under specific conditions, although these reactions are generally less common than the reduction of the nitro group. smolecule.comacademie-sciences.fr

Strong oxidizing agents can convert the acetyl group of an acetophenone into a carboxylic acid. However, the conditions required for this transformation are often harsh. The aromatic ring itself can also be oxidized, though this typically requires potent oxidizing agents and can lead to ring cleavage. libretexts.org Studies on the voltammetric oxidation of para-substituted acetophenone derivatives have shown that the acetyl group's methyl can be oxidized at high potentials. academie-sciences.fr In some cases, oxidation can occur at the benzene ring, leading to the formation of radical species that can dimerize. academie-sciences.fr

Condensation and Cyclization Reactions

The presence of an α-methyl group on the acetyl moiety allows this compound to participate in various condensation reactions, which are fundamental for constructing more complex molecular architectures. Subsequent intramolecular reactions of the resulting intermediates can lead to the formation of diverse polycyclic systems.

Claisen–Schmidt Condensation for Chalcone (B49325) Derivatives

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are α,β-unsaturated ketones. hbni.ac.inijarsct.co.injocpr.comwikipedia.org This reaction involves the base- or acid-catalyzed condensation of an acetophenone with an aromatic aldehyde. ijarsct.co.injocpr.com In the case of this compound, the α-hydrogens of the acetyl group are acidic enough to be removed by a base, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a substituted benzaldehyde (B42025). The resulting aldol (B89426) addition product readily dehydrates to yield the corresponding chalcone derivative.

The general reaction scheme involves treating this compound with a chosen benzaldehyde in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. ijarsct.co.in The reaction conditions, such as temperature and reaction time, can be adjusted to optimize the yield of the desired chalcone. jocpr.com The presence of the nitro and chloro groups on the acetophenone ring influences the reactivity and the properties of the resulting chalcones.

| Reactant A | Reactant B | Catalyst | Product |

| This compound | Benzaldehyde | NaOH | (E)-1-(2-chloro-5-nitrophenyl)-3-phenylprop-2-en-1-one |

| This compound | 4-Methoxybenzaldehyde | KOH | (E)-1-(2-chloro-5-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| This compound | 4-Chlorobenzaldehyde | NaOH | (E)-1-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)prop-2-en-1-one |

| This compound | 4-Nitrobenzaldehyde | KOH | (E)-1-(2-chloro-5-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one |

Table 1: Examples of Chalcone Derivatives Synthesized from this compound via Claisen-Schmidt Condensation.

Intramolecular Cyclization for Polycyclic Scaffolds

The derivatives of this compound are valuable intermediates for the synthesis of various polycyclic scaffolds through intramolecular cyclization reactions.

One notable example is the synthesis of 2-aminobenzo[b]thiophenes via the Willgerodt-Kindler reaction. researchgate.net In this one-pot, three-component reaction, this compound reacts with elemental sulfur and a primary or secondary amine. hbni.ac.inresearchgate.net The reaction proceeds through the formation of a thioamide, followed by an intramolecular nucleophilic attack and subsequent cyclization to form the benzo[b]thiophene ring system. wikipedia.orgorganic-chemistry.org The chloro group on the aromatic ring is displaced during this process, leading to the formation of the 2-amino-substituted polycyclic product. hbni.ac.in

Chalcones derived from this compound can also serve as precursors for polycyclic systems. For instance, the reductive cyclization of 2-nitrochalcones, which can be synthesized from this compound, can lead to the formation of quinoline (B57606) derivatives. clockss.org This transformation is typically achieved using reducing agents like indium in an aqueous alcohol solution containing ammonium (B1175870) chloride. clockss.org The reaction involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization with the α,β-unsaturated ketone system of the chalcone backbone.

Complexation Chemistry and Coordination Studies

While direct complexation studies on this compound itself are not extensively documented, its derivatives, particularly those that can be converted into Schiff base ligands, exhibit significant coordination chemistry. A closely related compound, 5'-Chloro-2'-hydroxy-3'-nitroacetophenone, has been used to synthesize Schiff base ligands that form stable complexes with various metal ions. ajol.inforesearchgate.netresearchgate.net

For example, unsymmetrical tetradentate Schiff base ligands can be prepared by the condensation of 5-chloro-2-hydroxyacetophenone derivatives with other carbonyl compounds and a diamine or carbohydrazide. ajol.inforesearchgate.net These ligands possess multiple donor atoms (typically nitrogen and oxygen) that can coordinate with transition metal ions such as VO(IV), Cr(III), Mn(III), Fe(III), Co(II), Ni(II), and Cu(II). ajol.inforesearchgate.netresearchgate.net

The resulting metal complexes have been characterized by various spectroscopic and analytical techniques, including elemental analysis, IR and electronic spectra, and magnetic susceptibility measurements. ajol.infobiointerfaceresearch.com The infrared spectra of these complexes typically show shifts in the C=N (imine) and C-O (phenolic) stretching frequencies upon coordination to the metal ion, confirming the involvement of these groups in bonding. biointerfaceresearch.com These coordination compounds are of interest for their potential applications in catalysis and material science. ajol.info Although the initial acetophenone in these studies contains a hydroxyl group, which is a key coordination site, the general principle of forming Schiff base ligands from the ketone function and their subsequent metal complexation is a significant area of its chemical transformations.

| Ligand Precursor | Metal Salt | Resulting Complex |

| Schiff base of 5-chloro-2-hydroxy-3-nitroacetophenone and isonicotinoyl hydrazone | CrCl₃ | [Cr(L)Cl(H₂O)₂] |

| Schiff base of 5-chloro-2-hydroxy-3-nitroacetophenone and isonicotinoyl hydrazone | Mn(OAc)₂ | [Mn(L)OAc(H₂O)] |

| Schiff base of 5-chloro-2-hydroxyacetophenone and ethylenediamine | CoCl₂ | [Co(L)] |

| Schiff base of 5-chloro-2-hydroxyacetophenone and ethylenediamine | NiCl₂ | [Ni(L)] |

Table 2: Examples of Metal Complexes Derived from Schiff Bases of a this compound Analog. (Note: L represents the corresponding Schiff base ligand). researchgate.netresearchgate.net

Derivatives and Structural Modifications of 2 Chloro 5 Nitroacetophenone

Synthesis of Halogenated Analogues

The introduction of different halogen atoms onto the acetophenone (B1666503) ring can significantly alter its electronic properties and reactivity. The synthesis of fluoro and bromo analogues of the core structure are key examples of this strategy.

A notable analogue, 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone, is synthesized from 5-fluoro-2-hydroxy-acetophenone through a nitration reaction. sigmaaldrich.com This process introduces a nitro group onto the fluorinated precursor, resulting in the desired product. Another important halogenated derivative is 5'-Bromo-2'-hydroxy-3'-nitroacetophenone. thermofisher.comfishersci.casigmaaldrich.com A documented synthesis method for this compound involves a multi-step process starting from p-bromophenol. The process includes:

Acetylation of p-bromophenol in the presence of a base.

A Fries rearrangement of the resulting acetate (B1210297) p-bromophenol ester, facilitated by a Lewis acid, to form 5-bromo-2-hydroxyacetophenone.

Subsequent nitration of this intermediate to yield the final product, 5'-bromo-2'-hydroxy-3'-nitroacetophenone. google.com

Isomeric Chloronitroacetophenones

The placement of the chloro and nitro groups on the acetophenone ring leads to various structural isomers, each with distinct chemical characteristics. Besides the 2'-Chloro-5'-nitro isomer, other isomers include 2'-chloro-3'-nitroacetophenone, 4'-chloro-2'-nitroacetophenone, and 4'-chloro-3'-nitroacetophenone. The synthesis of these isomers often involves the nitration of the corresponding chloroacetophenone precursor. For instance, the nitration of acetophenone itself, under controlled temperature conditions with a nitrating mixture of concentrated sulfuric and nitric acids, primarily yields 3'-nitroacetophenone (B493259) due to the meta-directing effect of the acetyl group. muni.cz The synthesis of specific isomers like p-nitroacetophenone can be challenging due to the deactivating nature of the nitro group. nih.govstackexchange.com

Substituent Effects of Halogens on Reactivity

Halogens exert a dual electronic influence on the aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). mt.com The strong electronegativity of halogens makes the inductive effect dominant, which deactivates the ring towards electrophilic aromatic substitution. However, the resonance effect, which involves the donation of lone pair electrons to the aromatic pi-system, is also significant.

Hydroxylated and Aminated Derivatives

The nitro group on the acetophenone ring is a key functional group that can be readily transformed to introduce new functionalities. For example, the reduction of the nitro group is a common strategy to produce aminated derivatives. This transformation is pivotal in creating new building blocks for more complex molecules. A specific example is the catalytic hydrogenation of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone, which yields 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone. sigmaaldrich.com This reaction highlights a pathway to aminated and hydroxylated derivatives. Similarly, amination of related structures like 2-chloro-5-nitrobenzoic acid has been achieved by reaction with various arylamines in superheated water, suggesting a potential route for modifying the 2'-Chloro-5'-nitroacetophenone scaffold. researchgate.net

The synthesis of hydroxylated derivatives, such as 2-hydroxy-3-nitroacetophenone, can be achieved through methods like the directional hydroxylation of m-nitroacetophenone using a metal salt catalyst. google.com

Formation of Chalcone (B49325) Derivatives from Nitroacetophenones

Chalcones are a class of organic compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. They are commonly synthesized through the Claisen-Schmidt condensation, which is a base-catalyzed aldol (B89426) condensation between an acetophenone derivative and an aromatic aldehyde. researchgate.netijarsct.co.inwikipedia.orgwikipedia.org

Nitroacetophenones, including isomers like 2'-nitroacetophenone (B117912) and 3'-nitroacetophenone, serve as key ketone components in these reactions. researchgate.net The condensation with various benzaldehydes leads to the formation of nitro-substituted chalcones. researchgate.net For instance, 4-chloro acetophenone can be condensed with 2-nitro benzaldehyde (B42025) to yield the corresponding chalcone. ijpsr.com The reaction conditions, such as the choice of solvent and catalyst (often an aqueous alkaline base like NaOH), are crucial for the successful synthesis of these chalcone derivatives. ijarsct.co.in The presence of a nitro group on the acetophenone or benzaldehyde can influence the reactivity and the yield of the final chalcone product. jocpr.com

Structurally Related Compounds and Their Chemical Space Exploration

The concept of "chemical space" refers to the vast ensemble of all possible molecules. Exploring this space around a core structure like this compound involves systematically modifying its structure to generate a library of related compounds. This exploration allows researchers to investigate structure-activity relationships and discover novel compounds with desired properties.

Derivatives of acetophenone are valuable precursors and intermediates in various fields, including the pharmaceutical and fragrance industries. nih.govstudy.com Modifications can include:

Substitution Reactions : Introducing different functional groups onto the benzene (B151609) ring or modifying the ketone group. study.com

Varying Halogenation : As discussed, changing the type and position of the halogen substituent.

Functional Group Transformations : Converting the nitro group to an amine, or the ketone to an alcohol.

Building Complex Scaffolds : Using the acetophenone derivative as a building block for more complex structures, such as chalcones and flavonoids. researchgate.net

By synthesizing and evaluating diverse libraries of these structurally related compounds, chemists can navigate the vast chemical space to identify molecules with optimized characteristics for specific applications.

Applications of 2 Chloro 5 Nitroacetophenone in Organic Synthesis

Precursor in Pharmaceutical Synthesis

The utility of 2'-Chloro-5'-nitroacetophenone is particularly pronounced in the pharmaceutical industry, where it serves as a key starting material and intermediate in the synthesis of various therapeutic agents.

Intermediates for Chromone Derivatives

Chromones, a class of oxygen-containing heterocyclic compounds, are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The synthesis of chromone derivatives often involves the use of substituted acetophenones. One of the classical methods for chromone synthesis is the Baker-Venkataraman rearrangement. wikipedia.orgalfa-chemistry.comchemistry-reaction.com This reaction typically involves the conversion of an o-hydroxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromone ring.

While direct literature detailing the use of this compound in a Baker-Venkataraman rearrangement to form a correspondingly substituted chromone is not extensively documented in readily available literature, the general applicability of this and other methods like the Kostanecki-Robinson reaction to substituted acetophenones suggests its potential in synthesizing 7-chloro-6-nitro-chromone derivatives. wikipedia.org The presence of the nitro and chloro groups on the resulting chromone scaffold would offer further opportunities for functional group manipulation, allowing for the creation of a library of novel chromone-based compounds for pharmacological screening. tcichemicals.comnih.gov

Synthesis of Nitrogen-Containing Heterocycles (e.g., 1,2-benzisothiazoles)

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with many approved drugs featuring these structural motifs. While direct and specific examples of this compound being used for the synthesis of 1,2-benzisothiazoles are not prominently reported, the chemical functionalities present in the molecule suggest a plausible synthetic route. The conversion of the ketone to a thione, for instance, using reagents like Lawesson's reagent, followed by intramolecular cyclization involving the nitro group (after reduction to an amine) and the chloro substituent, could theoretically lead to the formation of a benzisothiazole ring system. organic-chemistry.orgnih.gov Lawesson's reagent is a well-established thionating agent for carbonyl compounds. organic-chemistry.orgnih.gov

Building Block for Complex Scaffolds

One of the most significant applications of this compound in pharmaceutical synthesis is its role as a crucial building block for the anticancer drug Vismodegib. biosynth.com Vismodegib is an inhibitor of the Hedgehog signaling pathway and is used in the treatment of basal cell carcinoma. nbinno.comgoogle.com

The synthesis of Vismodegib involves a multi-step process where this compound is a key starting material. The synthetic pathway typically involves the reduction of the nitro group to an amine, followed by a series of reactions to construct the final complex structure of the drug. tygersci.com

Table 1: Key Steps in the Synthesis of Vismodegib from this compound

| Step | Reactant(s) | Key Transformation | Resulting Intermediate |

| 1 | This compound, Iron powder, Ammonium (B1175870) chloride | Reduction of the nitro group | 2-Chloro-5-aminoacetophenone |

| 2 | 2-Chloro-5-aminoacetophenone, other reagents | Further synthetic modifications | Advanced intermediates leading to Vismodegib |

This table provides a simplified overview of the initial steps in one of the reported synthetic routes. tygersci.com

Role in Agrochemical Development

The development of new agrochemicals, such as herbicides, fungicides, and insecticides, is crucial for modern agriculture. While direct, large-scale application of this compound in the agrochemical industry is not extensively documented, its potential lies in its use as an intermediate for more complex active ingredients. For instance, certain chromone derivatives have been shown to possess pesticidal activity. Given that this compound can be a precursor to chromones, it represents a potential starting point for the synthesis of novel agrochemicals. The exploration of its derivatives could lead to the discovery of new compounds with desirable biological activities for crop protection.

Utility in Dye and Pigment Production

Nitroaromatic compounds are historically important intermediates in the synthesis of dyes and pigments. The nitro group can be readily reduced to an amino group, which can then be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. nbinno.comgoogle.comijirset.com These dyes have widespread applications in the textile, printing, and coatings industries.

While specific examples of this compound being used as a direct precursor for commercial dyes are not abundant in the literature, its chemical structure is amenable to such applications. The presence of the chloro and what would be an amino group (after reduction) on the benzene (B151609) ring would influence the final color and properties of the resulting azo dye. Its derivatives, such as 2-amino-4-chloro-5-nitrophenol, are noted as important dyestuff intermediates. nbinno.com

Computational and Theoretical Studies on 2 Chloro 5 Nitroacetophenone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the molecular structure and electronic properties of organic compounds. tandfonline.com Such calculations have been performed on molecules with similar structural motifs to 2'-Chloro-5'-nitroacetophenone to elucidate their characteristics. jocpr.com

The electronic structure of a molecule dictates its stability, reactivity, and physical properties. For aromatic compounds containing electron-withdrawing groups like nitro (-NO2) and chloro (-Cl), and an acetyl group (-COCH3), the distribution of electron density is highly influential.

In a theoretical study on the related compound 2-chloro-5-nitrobenzophenone (B105091) (2C5NB), DFT calculations using the B3LYP functional were employed to analyze the molecule's electronic properties. tandfonline.com Mapping the molecular electrostatic potential (MEP) helps identify sites susceptible to electrophilic and nucleophilic attack. tandfonline.com The charge density distribution and areas of chemical reactivity can be visualized, providing predictions for how the molecule will interact with other reagents. tandfonline.com Fukui functions are another tool used to pinpoint reactive sites within the molecule. tandfonline.com These computational analyses are crucial for predicting how this compound might behave in chemical reactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the ground state. researchgate.net For conjugated molecules, the introduction of substituent groups can tune these frontier orbital energy levels. rsc.org In a study of 2-chloro-4-nitroaniline, a related compound, the analysis of the wave function indicated that electron absorption corresponds to the transition of an electron from the HOMO to the LUMO. researchgate.net The HOMO was primarily located over the amino group, while the LUMO was delocalized over the aromatic ring and the nitro group, implying an electron density transfer upon excitation. researchgate.net For this compound, similar charge transfer interactions within the molecule are expected, influencing its electronic and optical properties.

Table 1: Calculated Frontier Orbital Energies for an Analogous Compound (2-chloro-4-nitroaniline)

| Parameter | Energy (a.u.) |

|---|---|

| HOMO Energy | -0.24406 |

| LUMO Energy | -0.08751 |

| HOMO-LUMO Energy Gap | 0.15655 |

Data derived from a computational study on 2-chloro-4-nitroaniline, a structurally related molecule. researchgate.net

Molecular Modeling for Ligand Design and Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. In the context of drug discovery and materials science, it is instrumental in designing ligands that can bind effectively to a specific target, such as a protein receptor. nih.gov By understanding the three-dimensional structure and electrostatic properties of a molecule like this compound, researchers can predict its binding affinity and mode of interaction with a biological target. mdpi.com

The process often involves molecular docking, where the ligand is computationally placed into the binding site of a receptor to find the most stable conformation. tandfonline.com For instance, docking studies with 2-chloro-5-nitrobenzophenone revealed its potential to inhibit L-glutamate oxidase by identifying the minimum binding energy and intermolecular interactions. tandfonline.com Such structure-based design approaches allow for the rational modification of the ligand's structure to enhance its potency and selectivity, guiding the synthesis of more effective analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. sysrevpharm.orgyoutube.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby saving significant time and resources in drug discovery and toxicology. nih.govnih.gov

For analogues of this compound, a QSAR study would involve compiling a dataset of structurally similar compounds with known activities. Molecular descriptors—numerical values representing various aspects of a molecule like its size, shape, and electronic properties—are then calculated. nih.gov Statistical methods are used to build a model that links these descriptors to the observed activity. sysrevpharm.org QSAR models have been widely applied to nitroaromatic compounds to predict their toxic effects, helping to prioritize which analogues to synthesize and test while reducing the need for extensive animal testing. nih.govresearchgate.net

Prediction of Synthetic Accessibility

Spectroscopic Characterization through Computational Methods

Computational methods are highly effective in predicting and interpreting the spectroscopic signatures of molecules. By calculating properties like vibrational frequencies (infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts, theoretical spectra can be generated and compared with experimental data. nih.gov This correlation helps in confirming the molecular structure and provides a detailed assignment of the spectral bands. tandfonline.com

For example, a combined experimental and theoretical study on 2-chloro-5-nitrobenzophenone used DFT calculations to predict its FT-IR and FT-Raman spectra. tandfonline.com A detailed interpretation of the vibrational modes was achieved through Potential Energy Distribution (PED) analysis, showing good agreement between the calculated and experimental data. tandfonline.com Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) to aid in the structural elucidation of this compound and its derivatives. tandfonline.com

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the Analogous Compound 2-chloro-5-nitrobenzophenone

| Vibrational Mode Assignment | FT-IR | FT-Raman | ||

|---|---|---|---|---|

| Experimental | Calculated (B3LYP) | Experimental | Calculated (B3LYP) | |

| C=O stretch | 1670 | 1671 | 1668 | 1671 |

| NO₂ symmetric stretch | 1352 | 1351 | 1350 | 1351 |

| C-Cl stretch | 744 | 745 | - | 745 |

Data derived from a spectroscopic and computational study on 2-chloro-5-nitrobenzophenone, a structurally related molecule. tandfonline.com

X-ray Diffraction Analysis of Crystal Structures

To date, a comprehensive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. While structural information for analogous compounds, such as 5'-Chloro-2'-hydroxy-3'-nitroacetophenone, is available, direct experimental data on the crystal structure of this compound, including its crystal system, space group, and precise bond lengths and angles, remains to be published.

Such a study would be crucial in definitively establishing the solid-state conformation, including the planarity of the molecule and the orientation of the acetophenone (B1666503) and nitro substituents relative to the benzene (B151609) ring. It would also provide detailed information on intermolecular interactions, such as halogen bonding or π-stacking, which govern the crystal packing.

NMR Spectral Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. While commercial suppliers confirm the structure of this compound by NMR, detailed spectral data, including chemical shifts (δ) and coupling constants (J), are not extensively documented in peer-reviewed literature.

Based on the known effects of substituents on the chemical shifts of aromatic protons and carbons, a theoretical analysis of the expected NMR spectra can be proposed. The electron-withdrawing nature of the chloro, nitro, and acetyl groups would significantly influence the electronic environment of the aromatic ring.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is anticipated to show distinct signals for the methyl protons and the three aromatic protons. The methyl protons of the acetyl group would likely appear as a singlet in the upfield region. The aromatic protons would exhibit a more complex splitting pattern in the downfield region due to their different chemical environments and spin-spin coupling.

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift. The chemical shifts of the aromatic carbons would be influenced by the positions of the chloro, nitro, and acetyl substituents.

Catalysis in the Chemistry of 2 Chloro 5 Nitroacetophenone

Metal-Catalyzed Transformations

Transition metals, particularly palladium and ruthenium, serve as powerful catalysts in reactions involving 2'-Chloro-5'-nitroacetophenone, enabling C-H bond functionalization and selective reductions.

Palladium-Catalyzed Carbon-Hydrogen Bond Activation for Nitration

Palladium-catalyzed C-H activation has emerged as a sophisticated strategy for the direct functionalization of aromatic rings, offering an alternative to traditional electrophilic substitution. acs.org In the context of nitration, this method allows for regioselective introduction of a nitro group, often overriding the innate electronic biases of the substrate. acs.orgnih.gov

The process typically relies on a directing group within the substrate that coordinates to the palladium catalyst, bringing the metal center into proximity with a specific C-H bond. escholarship.org For aryl ketone substrates, a common approach involves the in-situ formation of an oxime or hydrazone from the ketone's carbonyl group. acs.orgnih.gov This newly formed group then acts as a directing group, facilitating the ortho-C-H activation.

The general mechanism proceeds through several key steps:

Coordination: The directing group on the acetophenone (B1666503) derivative coordinates to the Pd(II) catalyst.

C-H Activation: The palladium center abstracts a proton from the ortho-C-H bond, forming a five-membered palladacycle intermediate. rsc.org

Oxidation & Nitration: An oxidant and a nitrating agent are used to functionalize the Pd-C bond. Mechanistic studies suggest this can proceed through a Pd(II)/Pd(IV) catalytic cycle. nih.gov A nitrating agent, such as silver nitrate (B79036), introduces the nitro group, and the catalyst is regenerated.

For a molecule like this compound, this directed approach could theoretically be used to introduce a second nitro group at the C-3' position, ortho to the chloro substituent, a position not easily accessed by conventional electrophilic nitration due to the directing effects of the existing groups. The regiospecific synthesis of various o-nitro aryl ketones has been successfully achieved using this chelation-assisted strategy. acs.orgnih.gov

Table 1: Key Features of Palladium-Catalyzed C-H Nitration

| Feature | Description | Reference |

| Catalyst | Typically a Pd(II) salt, such as Pd(OAc)₂. | nih.gov |

| Directing Group | A functional group that coordinates to the catalyst to direct C-H activation (e.g., oximes, pyridines). acs.orgnih.gov | acs.orgnih.gov |

| Mechanism | Involves formation of a palladacycle intermediate followed by oxidation and functionalization. nih.gov | nih.gov |

| Regioselectivity | High selectivity for the ortho position relative to the directing group. acs.org | acs.org |

| Nitrating Agent | Sources like AgNO₃ are commonly employed. | nsf.gov |

Catalysis in Hydrogenation Reactions

The selective reduction of the nitro group in this compound to an amino group is a critical transformation for the synthesis of pharmaceuticals and other fine chemicals. While various metals can catalyze this hydrogenation, ruthenium has shown particular efficacy. acs.org

Ruthenium-based catalysts, often supported on carbon (Ru/C), are highly active for the hydrogenation of both nitro groups and aromatic rings. acs.orgresearchgate.net Unlike catalysts such as palladium or platinum which tend to selectively reduce the nitro group to an aniline (B41778) under milder conditions, ruthenium can facilitate the concurrent hydrogenation of both functionalities. acs.org This property is crucial when the desired product is a cycloaliphatic amine rather than an aniline. For the specific conversion of this compound to 5'-amino-2'-chloroacetophenone, careful control of reaction conditions (temperature, pressure, and solvent) is necessary to achieve chemoselectivity for the nitro group over the carbonyl group or the aromatic ring. acs.org

Bimetallic catalysts, such as those combining iron and ruthenium, can exhibit synergistic effects that enhance catalytic activity and selectivity. rsc.orgbohrium.com In Fe-Ru systems, iron can influence the electronic structure of the ruthenium active sites, leading to stronger adsorption of the nitro group and improved performance in reduction reactions. rsc.org Catalysts like Fe25Ru75 supported on ionic liquid phases (SILP) represent an advanced approach, combining the synergistic effects of bimetallic particles with the benefits of a high-surface-area, stable support matrix, potentially leading to higher efficiency and easier catalyst recovery.

Table 2: Comparison of Catalysts for Nitroarene Hydrogenation

| Catalyst System | Primary Product(s) | Key Characteristics | Reference |

| Palladium (Pd/C) | Aniline | High chemoselectivity for the nitro group under standard conditions. mdpi.com | mdpi.com |

| Platinum (Pt/C) | Aniline | Similar to palladium, effective for selective nitro reduction. researchgate.net | researchgate.net |

| Ruthenium (Ru/C) | Aniline and/or Cyclohexylamine | Capable of hydrogenating both the nitro group and the aromatic ring. acs.org | acs.org |

| Iron-Ruthenium (Fe-Ru) | Varies | Bimetallic synergy can enhance activity and selectivity for nitrogen reduction. rsc.org | rsc.org |

Organic Catalysis in Condensation Reactions

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize chalcones (α,β-unsaturated ketones). scispace.com This reaction involves the condensation of an aromatic aldehyde with a ketone, such as this compound, and is typically catalyzed by a base or an acid. researchgate.netresearchgate.net

In a base-catalyzed mechanism, a hydroxide (B78521) or alkoxide ion removes an alpha-proton from the ketone (acetophenone) to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol (B89426) adduct readily dehydrates to form the stable, conjugated chalcone (B49325). nih.gov

The reactivity of this compound in this reaction is significantly influenced by its substituents. The electron-withdrawing nature of both the chloro and nitro groups increases the acidity of the alpha-protons of the acetyl group. This facilitates the formation of the enolate nucleophile under basic conditions, potentially accelerating the initial step of the condensation. A wide variety of bases, from aqueous sodium hydroxide to solid Ba(OH)₂, can be used to catalyze the reaction. researchgate.nettaylorandfrancis.com

Biocatalytic Approaches to Nitration

Biocatalysis offers an environmentally benign alternative to traditional chemical nitration methods, which often require harsh reagents like mixed acids. nih.govresearchgate.net Enzymes can perform nitration reactions with high regio- and chemo-selectivity under mild conditions. nih.gov

Oxidative Nitration Strategies

Nature has evolved several enzymatic pathways for the biosynthesis of nitroaromatic compounds. nih.gov One of the most studied mechanisms involves cytochrome P450 monooxygenases. nih.gov For instance, the enzyme TxtE utilizes molecular oxygen (O₂) and nitric oxide (NO) to directly nitrate the indole (B1671886) ring of L-tryptophan. nih.govacs.org The proposed mechanism involves the formation of a ferric-peroxynitrite intermediate at the enzyme's heme center. This intermediate homolytically cleaves to generate an iron(IV)-oxo species and a nitrogen dioxide radical (NO₂•), which then attacks the aromatic substrate to achieve nitration. acs.org

Dioxygenases represent another class of enzymes capable of oxidative nitration. These enzymes can incorporate oxygen atoms into aromatic substrates, and in the presence of a nitrite (B80452) source, can facilitate the introduction of a nitro group. While direct application to a synthetic, substituted substrate like this compound is not established, these enzymatic systems demonstrate the feasibility of direct C-H nitration in biological systems. researchgate.netserdp-estcp.mil

Non-Oxidative Nitration via Nucleophilic Substitution

A less common but intriguing biocatalytic strategy for forming C-NO₂ bonds is through non-oxidative nucleophilic substitution. acs.org This pathway has been demonstrated using halohydrin dehalogenases (HHDHs). acs.org These enzymes catalyze the nucleophilic ring-opening of epoxides. When nitrite (NO₂⁻) is used as the nucleophile, it can attack one of the epoxide carbons. Nitrite is an ambident nucleophile, meaning it can attack via its nitrogen or oxygen atom. Attack through the nitrogen atom results in the formation of a β-nitroalcohol, creating a new C-NO₂ bond. acs.org While this mechanism is specific to epoxide substrates and does not directly apply to the nitration of an aromatic ring like that in this compound, it represents a distinct biocatalytic approach for introducing a nitro group into an organic molecule via a non-oxidative pathway. acs.org

Table 3: Summary of Biocatalytic Nitration Strategies

| Strategy | Enzyme Class | Mechanism | Nitro Source | Reference |

| Oxidative Nitration | Cytochrome P450 Monooxygenases (e.g., TxtE) | Radical-based C-H nitration via a ferric-peroxynitrite intermediate. acs.org | Nitric Oxide (NO) / O₂ | nih.govacs.org |

| Oxidative Nitration | Peroxidases | Oxidation of nitrite to generate a nitrating species. acs.org | Nitrite (NO₂⁻) / H₂O₂ | acs.org |

| Non-Oxidative Nitration | Halohydrin Dehalogenases (HHDHs) | Nucleophilic substitution (ring-opening of epoxides). acs.org | Nitrite (NO₂⁻) | acs.org |

Environmental Fate and Biotransformation of Chloronitroacetophenones

Microbial Degradation Pathways of Halogenated Acetophenones

The microbial breakdown of halogenated acetophenones is a key process in their environmental detoxification. Bacteria, in particular, have demonstrated a remarkable capacity to utilize these compounds, often initiating degradation through oxidative pathways that target the acetyl group. nih.govnih.gov The combined presence of a chloro- and a nitro- group on the phenyl ring of 2'-Chloro-5'-nitroacetophenone presents a significant challenge for microbial enzymes, often requiring a consortium of microbial activities or specialized metabolic pathways. asm.org

Several bacterial genera have been identified for their ability to degrade or transform halogenated aromatic ketones. While specific studies on this compound are limited, research on analogous chlorinated acetophenones provides insight into the likely microbial players. Strains of Arthrobacter, for instance, have been isolated that can utilize acetophenone (B1666503) and chloroacetophenones as their sole source of carbon and energy. nih.govnih.gov Similarly, Alcaligenes sp. and Pseudomonas fluorescens have been shown to cometabolize a range of chlorinated acetophenones. nih.gov These bacteria are frequently isolated from contaminated soils and industrial wastewater, indicating their adaptation to xenobiotic compounds.

Table 1: Bacterial Strains Implicated in the Degradation of Halogenated Acetophenones

| Bacterial Genus | Example Species/Strain | Degradation Capability | Reference |

| Arthrobacter | Arthrobacter sp. | Utilizes acetophenone and chloroacetophenones as sole carbon source. | nih.govnih.gov |

| Alcaligenes | Alcaligenes sp. strain ACA | Cometabolism of various chlorinated acetophenones. | nih.gov |

| Pseudomonas | P. fluorescens strain ACB | Cometabolism of various chlorinated acetophenones. | nih.gov |

| Cupriavidus | Cupriavidus sp. strain CNP-8 | Degrades the related compound 2-chloro-5-nitrophenol (B15424). | frontiersin.orgnih.gov |

The initial enzymatic attack on the acetophenone structure is a critical step in its degradation. Two primary enzymatic mechanisms are central to the breakdown of compounds like this compound:

Baeyer-Villiger Monooxygenase (BVMO) Activity : This is a hallmark of ketone metabolism in microorganisms. nih.govresearchgate.net BVMOs are flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to the carbonyl group of the ketone, converting it into an ester. harvard.edumdpi.com In the case of an acetophenone, this biological Baeyer-Villiger reaction yields a phenyl acetate (B1210297) derivative. nih.gov This transformation is crucial as it cleaves the side chain, making the aromatic ring more susceptible to subsequent enzymatic action.

Nitroreductase Activity : The nitro group is highly electron-withdrawing and contributes to the compound's toxicity and recalcitrance. asm.org Bacteria capable of degrading nitroaromatic compounds employ nitroreductases. nih.gov These enzymes typically use NAD(P)H as a cofactor to catalyze the reduction of the nitro group (-NO₂) to nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH₂) groups. frontiersin.orgnih.gov This reduction is a key detoxification step, as the resulting aminophenols are generally more amenable to ring cleavage. researchgate.net

Dioxygenase Activity : Following initial modifications, the aromatic ring itself is cleaved. This is typically accomplished by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of catechol or hydroquinone (B1673460) intermediates. nih.gov These dihydroxylated intermediates are then susceptible to ring fission by other dioxygenases, breaking open the stable aromatic structure and funneling the products into central metabolic pathways. nih.gov

Metabolite Identification in Degradation Processes (e.g., chlorohydroquinone (B41787) formation)

While a complete degradation pathway for this compound has not been fully elucidated in published literature, a putative pathway can be constructed based on known microbial transformations of structurally similar compounds.

A plausible initial step is the action of a Baeyer-Villiger monooxygenase on the acetyl group, which would convert this compound into 2-chloro-5-nitrophenyl acetate . This ester intermediate is then likely hydrolyzed by an esterase to yield acetic acid and 2-chloro-5-nitrophenol (2C5NP) . nih.govnih.gov

The subsequent degradation of 2C5NP has been studied in bacteria such as Cupriavidus sp. and Ralstonia eutropha. frontiersin.orgnih.gov This pathway does not proceed via oxidative removal of the nitro group, but rather through a reductive process.

A nitroreductase first reduces 2C5NP to 2-chloro-5-hydroxylaminophenol . nih.govresearchgate.net

This intermediate undergoes an enzymatic rearrangement (a Bamberger-like rearrangement) catalyzed by a mutase to form 2-amino-5-chlorohydroquinone . researchgate.netresearchgate.net

The pathway can then proceed via reductive dehalogenation (removal of the chlorine atom) to form aminohydroquinone , which is then cleaved by a dioxygenase. frontiersin.orgresearchgate.net The formation of chlorohydroquinone is a common feature in the degradation of other chloronitrophenols, such as 2-chloro-4-nitrophenol. nih.govnih.gov

Table 2: Key Metabolites in the Proposed Degradation Pathway of this compound

| Proposed Precursor | Key Enzyme Type | Identified or Putative Metabolite | Reference |

| This compound | Baeyer-Villiger Monooxygenase | 2-chloro-5-nitrophenyl acetate | nih.govresearchgate.net |

| 2-chloro-5-nitrophenyl acetate | Esterase | 2-chloro-5-nitrophenol | nih.gov |

| 2-chloro-5-nitrophenol | Nitroreductase | 2-chloro-5-hydroxylaminophenol | nih.govresearchgate.net |

| 2-chloro-5-hydroxylaminophenol | Mutase | 2-amino-5-chlorohydroquinone | researchgate.netresearchgate.net |

| 2-amino-5-chlorohydroquinone | Dehalogenase / Dioxygenase | Aminohydroquinone / Ring cleavage products | frontiersin.orgresearchgate.net |

Environmental Impact Considerations of Synthetic Routes and Degradation Byproducts

Synthetic Routes: Substituted acetophenones are commonly synthesized via Friedel-Crafts acylation . studyraid.comnih.gov This process typically involves reacting a substituted benzene (B151609) (in this case, 1-chloro-4-nitrobenzene) with an acylating agent like acetyl chloride in the presence of a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.netdirpub.org From an environmental perspective, this route has several drawbacks:

Catalyst Waste: The large quantities of aluminum chloride used generate significant amounts of acidic, aluminum-containing sludge after aqueous workup, which requires treatment before disposal. studyraid.com

Hazardous Reagents and Solvents: The use of corrosive acyl halides and often halogenated solvents contributes to hazardous waste streams. nih.gov

Energy Consumption: The reaction conditions and subsequent purification steps can be energy-intensive.

Greener alternatives using solid acid catalysts like zeolites or trifluoromethanesulfonic acid are being explored to minimize waste and improve catalyst recyclability. dirpub.orgacs.org

Degradation Byproducts: The microbial degradation of this compound, while a crucial remediation process, can lead to the transient formation of intermediate metabolites with their own toxicological profiles. For instance, chlorophenols, chlorohydroquinones, and aminophenols are known to be toxic to aquatic life and other organisms. nih.govnih.gov p-Aminophenol, a potential downstream product after nitroreduction and dehalogenation, has been shown to be nephrotoxic in animal studies. nih.gov The complete mineralization of the compound to carbon dioxide, water, and inorganic ions (Cl⁻, NH₄⁺) is the ideal endpoint for detoxification. However, if the degradation pathway is incomplete, these intermediate byproducts could accumulate and pose a secondary environmental risk. nih.govepa.gov

Q & A

Q. What are the standard synthetic routes for 2'-chloro-5'-nitroacetophenone, and how can researchers validate their purity?

Answer: this compound is typically synthesized via ester intermediates. For example, 2'-hydroxy-5'-nitroacetophenone derivatives can be prepared from substituted phenyl acetates using acid-catalyzed hydrolysis or condensation reactions . Validation of purity involves:

- GC analysis (>98% purity threshold) .

- Spectroscopic techniques : NMR (¹H/¹³C) to confirm substituent positions and nitro/chloro group integration, FT-IR for functional group identification (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).

- Recrystallization : Use ethanol or ethyl acetate to remove impurities.

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact (classified as Skin Irrit. 2) .

- Ventilation : Use fume hoods to mitigate inhalation risks, as nitroaromatics may release toxic vapors.

- Disposal : Follow hazardous waste guidelines (e.g., incineration with NOx scrubbers) and consult ECHA or CAMEO Chemicals for region-specific regulations .

Q. How can researchers distinguish this compound from structurally similar derivatives (e.g., 4'-chloro-3'-nitroacetophenone)?

Answer:

- Chromatographic separation : HPLC with a C18 column and gradient elution (acetonitrile/water) to resolve positional isomers.

- Mass spectrometry : Exact mass analysis (C₈H₆ClNO₃, [M+H]⁺ = 200.03) and fragmentation patterns (e.g., loss of NO₂ group at m/z 154).

- X-ray crystallography : For unambiguous structural confirmation if crystalline derivatives are accessible.

Advanced Research Questions

Q. What mechanistic insights explain the electrochemical reduction of this compound in benzisoxazole synthesis?

Answer: Cyclic voltammetry (CV) reveals a reductive wave at −0.56 V (vs. FcH/FcH⁺), corresponding to nitro group reduction to hydroxylamine intermediates (Int-II). This intermediate undergoes acid-catalyzed cyclocondensation to form 2,1-benzisoxazoles. Isotopic labeling (e.g., ¹⁵N-nitro) confirms nitro participation in the redox cycle .

Q. How can enzymatic strategies be applied to modify this compound derivatives?

Answer: Enzymes like SalL (methionine adenosyltransferase) can catalyze nucleophilic substitutions. For example, 5′-chloro-5′-deoxyadenosine analogs react with methionine to form synthetic cofactors, suggesting potential for halogen exchange or functionalization in chloro-nitroacetophenones .

Q. What experimental discrepancies arise in synthesizing this compound, and how can they be resolved?

Answer:

- Contradiction in yields : Hydrolysis of esters (e.g., p-nitrophenyl acetate) may yield <70% due to competing side reactions (e.g., decarboxylation). Optimization includes pH control (pH 4–6) and low-temperature stirring .

- Isomer formation : Chloro and nitro group positioning may vary if Friedel-Crafts acylation is incomplete. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) .

Q. What role does this compound play in synthesizing bioactive heterocycles?

Answer: It serves as a precursor for:

Q. How can researchers optimize reaction conditions to enhance nitro group stability in this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.